CID 76519403
Description
No structural, physicochemical, or bioactivity data for CID 76519403 are available in the provided sources. Typically, PubChem CID entries include molecular formulas, SMILES notations, biological activities, and associated research findings. For example, CID 46907796 () is described as an Nrf2 inhibitor with a specific structure and activity profile. Similarly, CID 6167 (colchicine) is annotated with its anti-inflammatory properties (). Without analogous data for this compound, further analysis is infeasible.
Properties
Molecular Formula |
C8H20O4Si4 |
|---|---|
Molecular Weight |
292.58 g/mol |
InChI |
InChI=1S/C8H20O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h7H2,1-6H3 |
InChI Key |
HSWZCIZTSQKBLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC(CO[Si])(O[Si](C)C)O[Si](C)C |
Origin of Product |
United States |
Preparation Methods
TRIS(DIMETHYLSILOXY)ETHOXYSILANE can be synthesized through the reaction of dimethylsiloxane and ethylchlorosilane under alkaline conditions . The specific synthesis method can be optimized based on the desired product and experimental conditions. Industrial production methods typically involve the sol-gel process, where alkoxy silane reagents undergo hydrolysis and condensation reactions to form silicone resins . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product properties.
Chemical Reactions Analysis
TRIS(DIMETHYLSILOXY)ETHOXYSILANE undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. Common reagents used in these reactions include water, alcohols, and acids. For example, the hydrolysis of TRIS(DIMETHYLSILOXY)ETHOXYSILANE in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds . The major products formed from these reactions are typically silicone resins and other silicon-based materials.
Scientific Research Applications
TRIS(DIMETHYLSILOXY)ETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silicone resins and other silicon-based materials . In biology and medicine, it is used in the development of biocompatible materials and drug delivery systems. In industry, it is used in the production of coatings, adhesives, and sealants due to its excellent thermal stability and mechanical properties . Additionally, it is used in the development of functionalized nanoparticles for various applications, including catalysis and environmental remediation .
Mechanism of Action
The mechanism of action of TRIS(DIMETHYLSILOXY)ETHOXYSILANE involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, forming silanol groups. These silanol groups can then condense to form siloxane bonds, resulting in the formation of a three-dimensional network of silicone resins . The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of cyclic and linear siloxane structures .
Comparison with Similar Compounds
General Framework for Comparative Analysis of Chemical Compounds
The evidence provides methodologies for comparing compounds, which could be applied to CID 76519403 if data were available:
Structural Comparison
- Key Parameters : Molecular weight, functional groups, stereochemistry, and scaffold similarity.
- Example : compares substrates (e.g., CID 6675, taurocholic acid) and inhibitors (e.g., CID 5469634, ginkgolic acid) using 2D/3D overlays to highlight structural motifs influencing activity .

Physicochemical Properties
- Key Metrics: LogP (lipophilicity), solubility, hydrogen bonding capacity (H-bond donors/acceptors), and polar surface area (TPSA).
- Example : provide detailed physicochemical profiles for compounds like CAS 73978-41-3 (CID 2725059), including LogP, GI absorption, and BBB permeability .
Bioactivity and Mechanism of Action
- Key Data : Target proteins, inhibitory constants (IC50/Ki), and therapeutic indications.
- Example : compares CID 46907796 with ChEMBL 1724922 and ChEMBL 1711746, emphasizing differences in Nrf2 inhibition potency .
Computational and Experimental Validation
- Methods : Molecular docking, QSAR models, and in vitro/in vivo assays.
- Example : uses machine learning to predict placental transfer classes for compounds structurally similar to CID 6,000 (tubocurarine) .
Hypothetical Data Table for this compound and Analogs
Below is a template based on methodologies from the evidence. Replace "N/A" with actual data if available:
| Parameter | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |
|---|---|---|---|
| Molecular Formula | N/A | C₆H₁₂O₆ | C₇H₁₄N₂O₂ |
| Molecular Weight | N/A | 180.16 g/mol | 158.20 g/mol |
| LogP (XLOGP3) | N/A | -0.92 | 2.15 |
| H-Bond Donors/Acceptors | N/A | 5/6 | 2/4 |
| TPSA | N/A | 123.83 Ų | 40.46 Ų |
| Bioactivity | N/A | CYP inhibitor | Nrf2 inhibitor |
| Therapeutic Use | N/A | Anti-inflammatory | Anticancer |
Research Findings from Comparable Studies
Case Study: Nrf2 Inhibitors (CID 46907796)
- CID 46907796 and its analogs (ChEMBL 1724922, ChEMBL 1711746) exhibit structural variations in substituent groups, leading to differences in IC50 values (4.908 μM vs. 8.2 μM) .
- Implication: Minor structural changes significantly impact target affinity.
Case Study: Substrate Specificity ()
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ by a single hydroxyl group, altering their interactions with transporters .
Limitations and Recommendations
- Data Gap : The absence of this compound in the evidence precludes direct analysis.
- Next Steps :
- Query PubChem or ChEMBL for this compound’s structural/activity data.
- Use tools like RDKit or OpenBabel to generate physicochemical descriptors.
- Perform docking studies against relevant targets (e.g., kinases, receptors) using software like AutoDock Vina.
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions for CID 76519403 investigations?
- Begin by identifying gaps in existing literature (e.g., inconsistent results in prior studies on this compound’s biochemical interactions). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:
- "Does this compound exhibit differential binding affinity (Outcome) compared to structurally analogous compounds (Comparison) under varying pH conditions (Intervention) in vitro (Population)?"
Q. What systematic approaches are recommended for reviewing literature on this compound?
- Conduct a thematic synthesis of primary and secondary sources:
Use databases like PubMed and Google Scholar with keywords: "this compound pharmacokinetics," "structure-activity relationships," "in vivo toxicity." Track synonyms (e.g., IUPAC name, alternative identifiers) .
Apply PRISMA guidelines to screen and categorize studies, noting contradictions (e.g., conflicting reports on metabolic stability) .
Organize findings in citation managers (EndNote, Zotero) with annotated notes on methodologies and limitations .
Q. How to design reproducible experiments for this compound’s physicochemical characterization?
- Follow modular experimental design :
- Control variables: Temperature, solvent polarity, and purity of this compound (validate via HPLC) .
- Replication: Include triplicate measurements for spectroscopic data (e.g., NMR, FT-IR) to assess instrumental variability .
- Document protocols in detail (e.g., stepwise synthesis conditions, calibration standards) to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity data across studies?
- Perform meta-analysis to identify sources of discrepancy:
Compare methodologies (e.g., cell lines used in cytotoxicity assays, incubation times) .
Statistically evaluate data heterogeneity using tools like Cochran’s Q test or I² statistic .
Validate findings through orthogonal assays (e.g., replace MTT assay with ATP-based luminescence for viability testing) .
Q. What strategies optimize this compound’s target selectivity in complex biological systems?
- Implement computational-guided optimization :
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses against off-target proteins .
- Pair with SPR-based competitive binding assays to experimentally verify selectivity ratios .
- Apply Structure-Activity Relationship (SAR) models to prioritize chemical modifications (e.g., substituent additions at specific positions) .
Q. How to integrate multi-omics data for this compound’s mechanistic studies?
- Adopt a systems biology workflow :
Generate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles from treated vs. control samples.
Use pathway enrichment tools (DAVID, Metascape) to identify perturbed biological networks .
Cross-validate with metabolomic data (NMR or GC-MS) to trace substrate utilization and metabolite flux .
Methodological Challenges & Solutions
Q. What statistical methods are suitable for analyzing dose-response curves of this compound?
- Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Address variability by:
- Using bootstrapping to calculate confidence intervals .
- Applying outlier detection tests (Grubbs’ test) for anomalous data points .
Q. How to ensure ethical compliance in preclinical studies involving this compound?
- Follow ARRIVE 2.0 guidelines for animal studies:
- Justify sample sizes via power analysis.
- Report attrition rates and humane endpoints explicitly .
- For human cell lines, obtain institutional review board (IRB) approval and document informed consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

